Cas no 2229630-81-1 (tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate
- EN300-1888641
- 2229630-81-1
- tert-butyl n-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate
-
- インチ: 1S/C16H26N2O2/c1-11-6-7-12(2)13(8-11)9-14(10-17)18-15(19)20-16(3,4)5/h6-8,14H,9-10,17H2,1-5H3,(H,18,19)
- InChIKey: YECLDWIXDJODCT-UHFFFAOYSA-N
- SMILES: O(C(NC(CN)CC1C=C(C)C=CC=1C)=O)C(C)(C)C
計算された属性
- 精确分子量: 278.199428076g/mol
- 同位素质量: 278.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 312
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888641-2.5g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1888641-0.25g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1888641-5.0g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1888641-0.5g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1888641-0.05g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1888641-0.1g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1888641-10g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1888641-1g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1888641-5g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1888641-10.0g |
tert-butyl N-[1-amino-3-(2,5-dimethylphenyl)propan-2-yl]carbamate |
2229630-81-1 | 10g |
$5590.0 | 2023-06-01 |
tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamateに関する追加情報
Introduction to tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate (CAS No. 2229630-81-1)
Tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate (CAS No. 2229630-81-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino functionality, and a substituted phenyl ring. These structural elements contribute to its potential therapeutic applications and make it a valuable subject of study.
The chemical structure of tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate can be described as follows: the tert-butyl group provides steric protection, enhancing the compound's stability and bioavailability. The amino group is crucial for its biological activity, as it can form hydrogen bonds with target proteins or enzymes. The 2,5-dimethylphenyl substituent adds hydrophobicity and influences the compound's interactions with biological membranes and receptors.
Recent research has focused on the potential of tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate in various therapeutic areas. One notable application is in the treatment of neurological disorders. Studies have shown that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like depression and Parkinson's disease. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate exhibits potent serotonin reuptake inhibition properties, making it a promising candidate for antidepressant therapy.
In addition to its potential in neurology, tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby ameliorating inflammation and tissue injury. A 2020 study in the Journal of Inflammation Research highlighted the anti-inflammatory properties of tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate, suggesting its potential as a novel therapeutic agent for inflammatory conditions.
The pharmacokinetic properties of tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate have also been extensively studied. Its high lipophilicity allows for efficient absorption through biological membranes, while the tert-butyl group enhances its stability in biological systems. This combination of properties results in favorable pharmacokinetic profiles, including good oral bioavailability and extended half-life. These characteristics make it an attractive candidate for drug development.
In terms of safety and toxicity, preliminary studies have indicated that tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its safety profile and potential side effects. Preclinical toxicology studies are ongoing to evaluate its long-term safety and to identify any potential adverse effects.
The synthesis of tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 3-(2,5-dimethylphenyl)propanal with tert-butyliminodiacetamide followed by reduction and cyclization steps. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain the final compound with high purity.
The future prospects for tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate are promising. Ongoing clinical trials are evaluating its efficacy and safety in various therapeutic applications. Additionally, researchers are exploring derivative compounds with modified functional groups to enhance specific properties such as potency or selectivity. These efforts aim to optimize the therapeutic potential of this compound and develop new drugs for unmet medical needs.
In conclusion, tert-butyl N-1-amino-3-(2,5-dimethylphenyl)propan-2-ylcarbamate (CAS No. 2229630-81-1) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable subject of study for developing new therapeutic agents. As research continues to advance our understanding of this compound, it holds promise for addressing various medical conditions and improving patient outcomes.
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